3-fluoro-4-(2-methoxyethoxy)benzaldehyde
Description
3-Fluoro-4-(2-methoxyethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 3-position and a 2-methoxyethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 3-fluoro-4-hydroxybenzaldehyde and 2-bromoethylmethyl ether in dimethylformamide (DMF), using K₂CO₃ as a base and KI as a catalyst at 90°C for 16 hours . This method yields a product with distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Key structural features include:
- Fluorine atom: Enhances metabolic stability and electron-withdrawing effects.
- 2-Methoxyethoxy group: Introduces polarity, flexibility, and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZKDBRIGTJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution on the 3-fluorobenzaldehyde.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-fluoro-4-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-fluoro-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The electronic and steric profiles of benzaldehyde derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:
Physical Properties and Solubility
- Polarity : The 2-methoxyethoxy group in the target compound increases polarity (logP ~1.5) compared to methylthio (logP ~2.2) or morpholine derivatives (logP ~1.8) .
- Thermal Stability : Bis-ether analogs (e.g., 3,4-Bis(2-methoxyethoxy)benzaldehyde) decompose at higher temperatures (>200°C) due to stronger intermolecular forces .
Biological Activity
3-Fluoro-4-(2-methoxyethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a methoxyethoxy group, which are significant for its interaction with biological targets. The presence of these functional groups can enhance lipophilicity and stability, potentially improving the compound's efficacy in biological systems.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes through its aldehyde group. The fluorine substituent may increase the compound's interaction with hydrophobic regions of target proteins, enhancing its overall biological effectiveness .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, related derivatives have shown IC50 values ranging from 0.01 to 40.50 µM against breast cancer (MCF7), ovarian cancer (A2780), and colorectal cancer (HT29) cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Related Compound 1 | A2780 | 0.01 |
| Related Compound 2 | HT29 | 40.50 |
Induction of Apoptosis
In vitro studies have demonstrated that certain derivatives induce apoptosis in cancer cells. For instance, one study reported that treatment with a structurally similar compound led to a dose-dependent increase in apoptotic events in MCF7 cells, indicating potential for therapeutic applications in oncology .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting key pathways involved in inflammation. In silico studies have identified potential targets such as COX-2 and MAPK pathways that could mediate these effects .
Case Studies
- Study on MCF7 Cells : A specific derivative was tested for its ability to induce apoptosis in MCF7 cells. Results showed a significant increase in apoptotic markers at concentrations as low as 0.01 µM, suggesting high potency .
- Kinase Inhibition : Another study highlighted the ability of related compounds to inhibit various kinases involved in cancer progression, including EGFR and CDK2. This inhibition was linked to reduced cell proliferation and increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
